molecular formula C13H10FNO2 B6338307 N-(4-fluorophenyl)-2-hydroxybenzamide CAS No. 7120-46-9

N-(4-fluorophenyl)-2-hydroxybenzamide

Cat. No.: B6338307
CAS No.: 7120-46-9
M. Wt: 231.22 g/mol
InChI Key: JRFWTJJEUHYSHV-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a hydroxy group attached to the benzamide structure

Mechanism of Action

Target of Action

N-(4-fluorophenyl)-2-hydroxybenzamide, also known as N-(4-Fluoro-phenyl)-2-hydroxy-benzamide, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, by binding to the ubiquinone-binding region of SDH . This binding is facilitated by various interactions such as hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . The strong inhibition activity of this compound on SDH has been demonstrated with an IC50 of 0.107 μg/mL on SDH in Alternaria brassicae, superior to the positive SDHI boscalid .

Biochemical Pathways

By inhibiting the SDH enzyme, this compound affects the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration and energy production

Pharmacokinetics

In silico tests using the mvd program and the online pkcsm program have predicted that certain n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, which share a similar structure with this compound, have good pharmacokinetics (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the structure of mycelia and cell membrane, an increase in both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can potentially lead to cell death, thereby exerting its fungicidal effects.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s solubility, stability, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-hydroxybenzamide typically involves the reaction of 4-fluoroaniline with salicylic acid or its derivatives. The process can be summarized as follows:

    Step 1: 4-Fluoroaniline is reacted with salicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

    Step 3: The product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve larger scale reactions with optimized conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of 2-hydroxy-4-fluorobenzophenone.

    Reduction: Formation of N-(4-fluorophenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • N-(4-Fluorophenyl)-2-aminobenzamide
  • N-(4-Fluorophenyl)-2-methoxybenzamide
  • N-(4-Fluorophenyl)-2-chlorobenzamide

Comparison: N-(4-fluorophenyl)-2-hydroxybenzamide is unique due to the presence of the hydroxy group, which can form hydrogen bonds and enhance its interaction with biological targets. This makes it potentially more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWTJJEUHYSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4′-fluoro-salicylanilide was prepared by condensing phenyl salicylate with 4-fluoroaniline then purified as described in Example 2a. The ligand mixture was then prepared from 4′-fluoro-salicylanilide and 1,1′-bi-2-naphthol using the procedure described in Example 5a. 31P NMR (121.77 MHz): several peaks between 117.1-117.7 ppm.
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